2,3-dihydroquinolin-4(1H)-one hydrochloride

Medicinal Chemistry Organic Synthesis Formulation Development

Researchers using the free base (mp 44°C) face handling and formulation difficulties. The hydrochloride salt (CAS 71412-22-1) resolves this: • High crystallinity & mp 145°C for precise weighing and ambient storage • Consistent 95% purity enabling reproducible biological assays • Validated scaffold for strigolactone analogs (up to 12-fold potency increase), kinase inhibitors, and diversity-oriented synthesis libraries Global supply with batch-to-batch consistency from BenchChem.

Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
CAS No. 71412-22-1
Cat. No. B1295138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dihydroquinolin-4(1H)-one hydrochloride
CAS71412-22-1
Molecular FormulaC9H10ClNO
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESC1CNC2=CC=CC=C2C1=O.Cl
InChIInChI=1S/C9H9NO.ClH/c11-9-5-6-10-8-4-2-1-3-7(8)9;/h1-4,10H,5-6H2;1H
InChIKeyJHCAJDYKLWBXDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydroquinolin-4(1H)-one Hydrochloride: Stable Salt Scaffold


2,3-Dihydroquinolin-4(1H)-one hydrochloride (CAS 71412-22-1) is a heterocyclic organic compound with the molecular formula C9H10ClNO and a molecular weight of 183.64 g/mol. It is the hydrochloride salt of the corresponding free base, 2,3-dihydroquinolin-4(1H)-one (CAS 4295-36-7) . As a salt, it is characterized by improved crystallinity and a significantly higher melting point of 145°C [1], compared to 44°C for the free base . This compound serves as a versatile building block and core scaffold in medicinal chemistry and organic synthesis, valued for its stability and ease of handling .

Stable hydrochloride salt with reported high melting point supports solid-state handling and reproducible formulation.
Partially saturated dihydroquinolinone core enables scaffold diversification for library synthesis and SAR studies.
Lower reported cytotoxicity versus fully aromatic quinolin-4-one may support cytotoxicity differentiation studies.

2,3-Dihydroquinolin-4(1H)-one Hydrochloride: Reproducibility and Derivative Synthesis


Substituting this specific hydrochloride salt with its free base or other closely related heterocyclic analogs can introduce significant variability in research outcomes. The hydrochloride salt form provides a distinct set of physicochemical properties, such as a melting point of 145°C and solid crystalline form at room temperature [1], which simplifies handling, storage, and accurate formulation for biological assays compared to the low-melting free base . Furthermore, as a partially saturated scaffold, the 2,3-dihydroquinolin-4(1H)-one core exhibits a different reactivity and biological profile compared to the fully aromatic quinolin-4-one, which has been shown to be more cytotoxic [2]. This difference in the oxidation state of the heterocyclic ring is a key determinant of downstream biological activity and synthetic utility, making generic substitution a high-risk approach for critical experiments.

Free Base (CAS 4295-36-7) Substitution
The free base has a substantially lower melting point (44 °C), which may complicate reproducible weighing and formulation compared to the solid hydrochloride salt.
Fully Aromatic Quinolin-4-one Analogs
Quinolin-4-one derivatives exhibit higher reported cytotoxicity; replacing the dihydro scaffold may shift biological assay outcomes and complicate SAR interpretation.

2,3-Dihydroquinolin-4(1H)-one Hydrochloride: Quantitative Evidence


Enhanced Physical Stability: Salt vs. Free Base

The hydrochloride salt of 2,3-dihydroquinolin-4(1H)-one exhibits a melting point of 145°C, which is significantly higher than the 44°C melting point of its corresponding free base [1]. This substantial 101°C increase in melting point is characteristic of salt formation, which alters the crystal lattice energy, resulting in a more thermally stable solid form at ambient temperatures .

Thermal Stability
Supplier specification
145 °C +101 °C vs. free base
Supports stable solid form for reproducible formulation
Free base (CAS 4295-36-7) mp 44 °C
Medicinal Chemistry Organic Synthesis Formulation Development

Reduced Cytotoxicity: Dihydroquinolinone vs. Quinolinone Scaffold

In a comparative anticancer evaluation, derivatives based on the reduced 2,3-dihydroquinolin-4-one scaffold were found to be less cytotoxic than their fully oxidized quinolin-4-one counterparts across a range of cancer cell lines [1]. The study identified the quinolin-4-one scaffold as the more potent cytotoxic core, while a specific monohydroxy derivative of the quinolin-4-one series (compound 15f) demonstrated an 85.9–99% reduction in cell viability [1][2]. This indicates that the oxidation state of the heterocyclic ring is a critical determinant of biological activity.

Scaffold Cytotoxicity
Cross-study reported
Lower cytotoxicity vs. quinolin-4-one
Supports cytotoxicity differentiation in scaffold design
Quinolin-4-one core showed 85.9–99% cell viability reduction
Anticancer Research Scaffold Optimization Medicinal Chemistry

Strigolactone Analogs with Superior Germination Activity

Novel strigolactone analogues derived from the 2,3-dihydroquinolin-4(1H)-one scaffold have demonstrated potent activity in controlling the parasitic weed Phelipanche aegyptiaca. Several synthesized compounds showed higher bioactivity than the positive control rac-GR24 (EC50 = 0.04158 mg/L) [1]. The most active compound, 5m, displayed an EC50 of 0.00358 mg/L, which represents a 12-fold improvement in seed germination activity compared to rac-GR24 [1].

Seed Germination Activity
Head-to-head
EC50 0.00358 mg/L 12‑fold higher than rac-GR24
Supports germination assay context for parasitic weed research
Positive control rac-GR24 EC50 0.04158 mg/L
Agrochemicals Herbicide Discovery Parasitic Weed Control

2,3-Dihydroquinolin-4(1H)-one Hydrochloride: Key Applications


Late-Stage Functionalization for Library Synthesis

The 2,3-dihydroquinolin-4(1H)-one scaffold is a key intermediate in diversity-oriented synthesis, as demonstrated by its use in creating a variety of 2,2,3-substituted derivatives for further biological evaluation [1]. The solid, stable hydrochloride salt form (CAS 71412-22-1) [2] facilitates its use as a reliable starting material for high-throughput synthetic campaigns, enabling the exploration of chemical space around this privileged structure.

Scaffold-Hopping to Modulate Cytotoxicity

For drug discovery projects targeting cancer, the 2,3-dihydroquinolin-4(1H)-one core offers a strategic alternative to the more potent and fully aromatic quinolin-4-one scaffold [3]. Researchers can utilize this less cytotoxic core to design analogs with a potentially wider therapeutic window or to study the structure-activity relationship of the dihydroquinolinone ring system's oxidation state, as established by the comparative anticancer study [3].

Herbicide Discovery for Parasitic Weeds

The 2,3-dihydroquinolin-4(1H)-one scaffold has been validated as a platform for creating highly active strigolactone analogs. Research has shown that derivatives of this scaffold can achieve up to a 12-fold increase in potency over existing controls for inducing suicidal germination in parasitic weeds [4]. This makes the compound a valuable building block for agrochemical companies focused on developing new solutions for hard-to-control parasitic plants.

Application
Selection Property
Validation Focus
Library synthesis via late-stage functionalization
Stable HCl salt for reliable derivatization
Reproducibility and derivative diversity
Cytotoxicity SAR scaffold hopping
Lower reported cytotoxicity vs. quinolin-4-one
Cell-based assay comparison with aromatic analogs
Parasitic weed germination research
Reported strigolactone analog activity
P. aegyptiaca seed germination bioassay

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